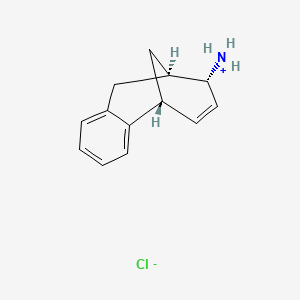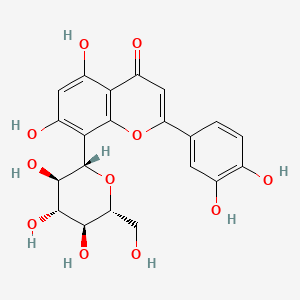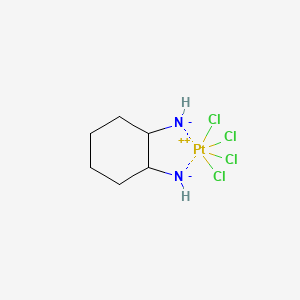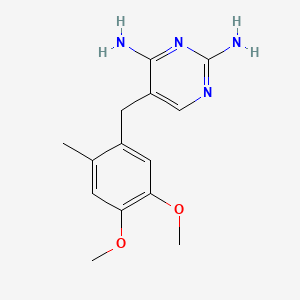
Ms-PEG8-Ms
Vue d'ensemble
Description
Ms-PEG8-Ms is a polyethylene glycol (PEG) compound that is activated as an NHS ester for covalent pegylation of primary amines on proteins . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound is provided as a series of 4, 8, 12, and 24 ethylene glycol units .
Synthesis Analysis
The Thermo Scientific MS(PEG)n series, which includes this compound, consists of N-hydroxysuccinimide (NHS) esters. These react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis
This compound has a molecular weight of 482.6 g/mol and a molecular formula of C16H34O12S2 . It contains a PEG spacer with 8 ethylene glycol units .Chemical Reactions Analysis
The NHS ester in this compound is spontaneously reactive with primary amines, providing for efficient PEGylation of proteins, peptides, and other amine-containing molecules or surfaces . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .Physical And Chemical Properties Analysis
This compound is a PEG-based compound with a defined molecular weight and PEG chain length . It is hydrophilic, water-soluble, and highly flexible . It is also nontoxic and nonimmunogenic .Applications De Recherche Scientifique
Pégylation des protéines
Ms-PEG8-Ms: est couramment utilisé dans la pégylation des protéines. Ce processus implique la fixation covalente de chaînes de PEG aux protéines, ce qui peut améliorer leur stabilité et leur solubilité. En fixant This compound aux protéines, les chercheurs peuvent réduire l’immunogénicité de la protéine et prolonger sa demi-vie dans les systèmes biologiques .
Systèmes d’administration de médicaments
Dans l’administration de médicaments, This compound sert de lien pour fixer des agents thérapeutiques aux chaînes de PEG. La pégylation des composés médicamenteux peut améliorer leur biodisponibilité et réduire leur toxicité potentielle. Cette application est cruciale pour le développement de produits pharmaceutiques plus efficaces et plus sûrs .
Modification de surface
La nature aminoréactive de This compound permet la modification des surfaces aminées. Cette application est importante pour la création de matériaux et de surfaces biocompatibles qui peuvent résister à l’adsorption des protéines, ce qui est essentiel dans la fabrication de dispositifs médicaux .
Agents de diagnostic
This compound: peut être utilisé pour modifier des agents de diagnostic, tels que des agents de contraste utilisés en imagerie. La pégylation peut augmenter le temps de circulation des agents, offrant une imagerie plus claire et plus prolongée à des fins de diagnostic .
Recherche en protéomique
En protéomique, This compound est utilisé pour modifier les peptides et les protéines afin d’étudier leur fonction et leur structure. L’ajout de chaînes de PEG peut aider à prévenir l’agrégation et à améliorer la solubilité de ces biomolécules, facilitant ainsi diverses analyses protéomiques .
Immunogènes et antigènes
La pégylation avec This compound peut être appliquée aux immunogènes et aux antigènes pour moduler leur réponse immunitaire. Ceci est particulièrement utile dans le développement de vaccins, où le contrôle de l’immunogénicité d’un vaccin est essentiel pour son efficacité .
Protection des enzymes
Les enzymes modifiées avec This compound peuvent être protégées de la protéolyse, augmentant ainsi leur stabilité. Cette application est bénéfique dans les procédés industriels où les enzymes sont utilisées comme biocatalyseurs dans des conditions difficiles .
Recherche biomédicale
En recherche biomédicale, This compound est essentiel à la création d’hydrogels et d’autres biomatériaux qui peuvent imiter la matrice extracellulaire naturelle. Ces matériaux sont utilisés pour le génie tissulaire et les applications de médecine régénérative .
Mécanisme D'action
Target of Action
Ms-PEG8-Ms is a PEG-based PROTAC linker . It is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins or peptides that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
This compound acts as a linker in the formation of PROTACs and ADCs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein in PROTACs . In ADCs, it links the antibody to the cytotoxic drug . The mesyl groups in this compound are good leaving groups for nucleophilic substitution reactions , which facilitates the conjugation process.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific proteins targeted by the PROTACs or ADCs it helps form . By degrading specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways related to the targeted antigen and the mechanism of the attached cytotoxic drug .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the PROTACs or ADCs it forms . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these larger molecules can vary widely depending on their specific structures and targets . The hydrophilic PEG spacer in this compound can increase solubility in aqueous media , potentially improving bioavailability.
Result of Action
The result of this compound’s action is the formation of PROTACs or ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to various molecular and cellular effects, depending on the specific targets of the PROTACs or ADCs .
Action Environment
The action, efficacy, and stability of this compound, and the PROTACs or ADCs it forms, can be influenced by various environmental factors . These can include the presence of other proteins or molecules, pH, temperature, and the specific cellular or tissue environment . The PEG spacer in this compound provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ms-PEG8-Ms plays a significant role in biochemical reactions, particularly in the process of PEGylation. PEGylation involves the covalent attachment of polyethylene glycol chains to proteins, peptides, or other molecules, which can improve their pharmacokinetic properties. This compound interacts with primary amine groups on proteins through nucleophilic attack, forming stable amide bonds. This interaction is facilitated by the methanesulfonyl groups, which act as leaving groups during the reaction .
The enzymes and proteins that this compound interacts with include immunoglobulins, enzymes like catalase, and therapeutic proteins. The nature of these interactions is primarily covalent, resulting in the formation of PEGylated biomolecules that exhibit enhanced stability and reduced immunogenicity .
Cellular Effects
This compound influences various cellular processes by modifying the properties of proteins and other biomolecules. In particular, PEGylation with this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, PEGylated proteins may have altered interactions with cell surface receptors, leading to changes in downstream signaling pathways. Additionally, the increased stability and solubility of PEGylated proteins can enhance their cellular uptake and distribution, impacting gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds between the methanesulfonyl groups and primary amine groups on target proteins. This reaction results in the attachment of polyethylene glycol chains to the proteins, which can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. The binding interactions of this compound with biomolecules are primarily covalent, leading to the formation of stable PEGylated products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to extreme pH or temperature can lead to degradation. Long-term studies have shown that PEGylated proteins retain their enhanced stability and reduced immunogenicity over extended periods, making this compound a valuable tool for biochemical research and pharmaceutical development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively PEGylate target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as immune responses or organ toxicity. Threshold effects have been observed, where the benefits of PEGylation are maximized at optimal dosages, while higher doses may lead to diminishing returns or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and degradation. The enzymes that interact with this compound include proteases and peptidases, which can cleave PEGylated proteins and release the polyethylene glycol chains. Additionally, this compound can affect metabolic flux and metabolite levels by altering the stability and solubility of target proteins, impacting their degradation and turnover rates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol chains can enhance the solubility and stability of PEGylated proteins, facilitating their transport across cell membranes and within tissues. This compound can also affect the localization and accumulation of target proteins, leading to changes in their cellular distribution and activity .
Subcellular Localization
The subcellular localization of this compound and its PEGylated products is influenced by targeting signals and post-translational modifications. This compound can direct proteins to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, or lysosomes. These targeting signals can enhance the activity and function of PEGylated proteins by ensuring their proper localization within the cell .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUQRYIYRXWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



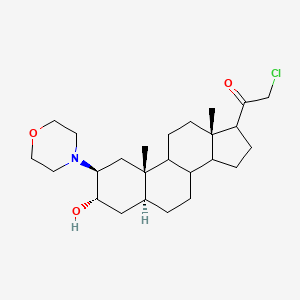
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

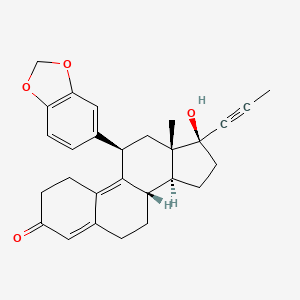
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)
